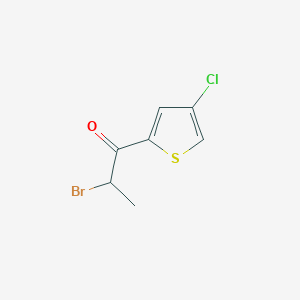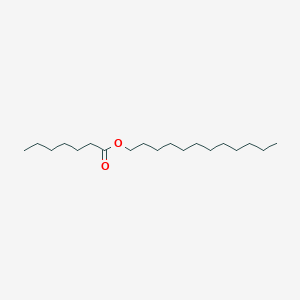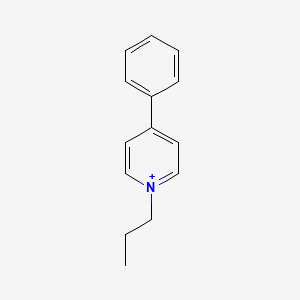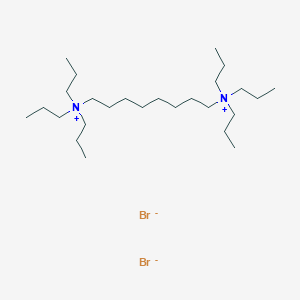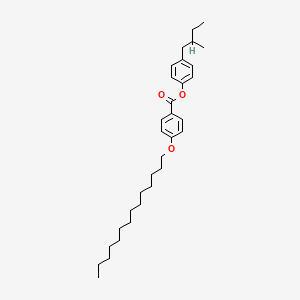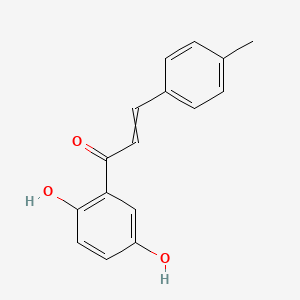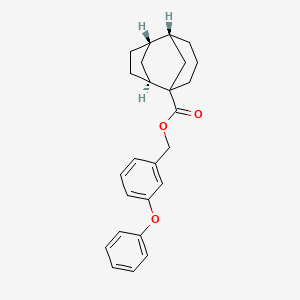
3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4311(2,5))undecane-1-carboxylate is a complex organic compound It is characterized by its unique tricyclic structure and the presence of a phenoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate typically involves multiple steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the phenoxybenzyl group: This step may involve a nucleophilic substitution reaction where a phenoxybenzyl halide reacts with the tricyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with the phenoxybenzyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxybenzyl group.
Reduction: Reduction reactions could potentially target the ester group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the tricyclic core or the phenoxybenzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The tricyclic structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzyl alcohol: Similar structure but lacks the tricyclic core.
Tricyclo(4.3.1.1(2,5))undecane-1-carboxylic acid: Similar tricyclic core but lacks the phenoxybenzyl group.
Uniqueness
The uniqueness of 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate lies in its combination of a tricyclic core with a phenoxybenzyl ester group, which may confer unique chemical and biological properties.
Properties
CAS No. |
109667-01-8 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (2S,5S,6R)-tricyclo[4.3.1.12,5]undecane-1-carboxylate |
InChI |
InChI=1S/C25H28O3/c26-24(25-13-5-7-20(16-25)19-11-12-21(25)15-19)27-17-18-6-4-10-23(14-18)28-22-8-2-1-3-9-22/h1-4,6,8-10,14,19-21H,5,7,11-13,15-17H2/t19-,20+,21-,25?/m0/s1 |
InChI Key |
NWFXJZJRFUOKKE-UZNLOIBPSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C1)([C@H]3CC[C@H]2C3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Canonical SMILES |
C1CC2CC(C1)(C3CCC2C3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


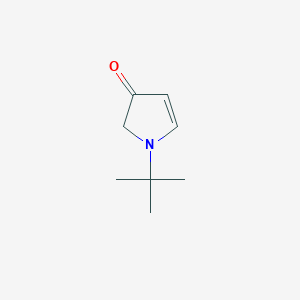
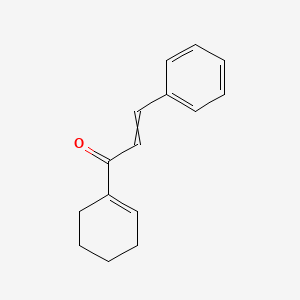
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
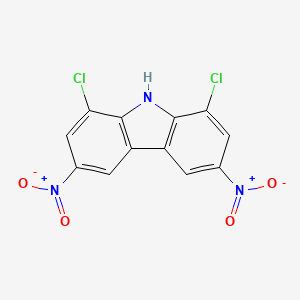
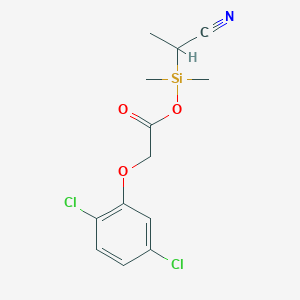
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)

